1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol
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Overview
Description
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the hydroxyl group . The reaction conditions often involve the use of reagents such as trifluoromethyl iodide, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanol
- (S)-1-(6-(4-Fluoro-1-pyrazolyl)-3-pyridyl)ethanamine
Uniqueness: 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(5-14-9)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2 |
InChI Key |
VNLQENYCMVQXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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